molecular formula C8H7Cl3O B1294914 2,2,2-Trichloro-1-phenylethanol CAS No. 2000-43-3

2,2,2-Trichloro-1-phenylethanol

Cat. No. B1294914
CAS RN: 2000-43-3
M. Wt: 225.5 g/mol
InChI Key: ABFRBTDJEKZSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trichloro-1-phenylethanol is a chemical compound used as a pharmaceutical intermediate . It has a molecular formula of C8H7Cl3O .


Synthesis Analysis

The synthesis of 2,2,2-Trichloro-1-phenylethanol involves the reaction with potassium hydroxide in methanol and N,N-dimethyl-formamide at -8 degrees Celsius for 2 hours .


Molecular Structure Analysis

The molecular structure of 2,2,2-Trichloro-1-phenylethanol consists of a phenyl group attached to a trichloromethyl group and a hydroxyl group . The IUPAC name for this compound is 2,2,2-trichloro-1-phenylethanol .


Physical And Chemical Properties Analysis

2,2,2-Trichloro-1-phenylethanol has a molecular weight of 225.5 g/mol . It is a liquid that is soluble in water, though not miscible or difficult to mix .

Scientific Research Applications

Chemical Synthesis and Reactivity 2,2,2-Trichloro-1-phenylethanol is involved in intricate chemical reactions, showcasing its potential in organic synthesis. It's formed efficiently in an electrochemical flow microreactor, showcasing the in situ generation of trichloromethyl anion and its rapid reaction with benzaldehyde, indicating its relevance in synthetic organic chemistry (Matsumura et al., 2016). Furthermore, its involvement in reactions leading to high yielding reductions and providing routes to substituted α,α-dichloro-β-hydroxyketones accentuates its versatility in chemical synthesis (Essa et al., 2013).

Biotechnological Advances In biotechnology, 2-phenylethanol, a derivative of 2,2,2-Trichloro-1-phenylethanol, is recognized for its aromatic fragrance and is employed in various industries. Its microbial production is gaining traction due to environmental concerns and the demand for natural products. The biotechnological production of 2-phenylethanol via the Ehrlich pathway and microbial transformation has seen considerable advancement. This process, being environmentally friendly, emphasizes the significance of 2,2,2-Trichloro-1-phenylethanol and its derivatives in sustainable industrial applications (Hua & Xu, 2011). Additionally, the bioreduction of α-chloroacetophenone by marine fungi, leading to chiral 2-chloro-1-phenylethanol, underlines the potential of marine biocatalysts in producing enantioselective compounds, contributing to the field of green chemistry (Rocha et al., 2009).

Safety And Hazards

2,2,2-Trichloro-1-phenylethanol is moderately toxic by the subcutaneous route . When heated to decomposition, it emits toxic vapors of chlorine . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2,2,2-trichloro-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFRBTDJEKZSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7051842
Record name 2,2,2-Trichloro-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7051842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloro-1-phenylethanol

CAS RN

2000-43-3
Record name 2,2,2-Trichloro-1-phenylethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2000-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, alpha-(trichloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002000433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Efiran 99
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2796
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanol, .alpha.-(trichloromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2,2-Trichloro-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7051842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trichloro-1-phenylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.262
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the procedure of Example I and substituting benzaldehyde, 4-anisaldehyde and other starting material compounds and substituting the reagents of Example II, there is obtained trichloromethylbenzyl alcohol, trichloromethyl-4-methoxybenzyl alcohol and the benzaldehyde corresponding to said starting material compound, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,2-Trichloro-1-phenylethanol
Reactant of Route 2
Reactant of Route 2
2,2,2-Trichloro-1-phenylethanol
Reactant of Route 3
Reactant of Route 3
2,2,2-Trichloro-1-phenylethanol
Reactant of Route 4
Reactant of Route 4
2,2,2-Trichloro-1-phenylethanol
Reactant of Route 5
Reactant of Route 5
2,2,2-Trichloro-1-phenylethanol
Reactant of Route 6
Reactant of Route 6
2,2,2-Trichloro-1-phenylethanol

Citations

For This Compound
40
Citations
Y Migron, J Blum, Y Sasson - Journal of molecular catalysis, 1983 - Elsevier
Polystyrene-anchored RhCl[P(C 6 H 5 ) 3 ] 3 , RuCl 2 [P(C 6 H 5 ) 3 ] 3 and IrCl-(CO)[P(C 6 H 5 ) 3 ] 2 were shown to catalyze selective transfer hydrogenolysis of various trichloromethyl …
Number of citations: 10 www.sciencedirect.com
H Lebel - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
Benzenesulfonic Acid, 4‐Methyl, [[(1R)‐2,2,2‐Trichloro‐1‐phenylethoxy]carbonyl]azanyl Ester and Benzenesulfonic Acid, 4‐Methyl, [[(1S)‐2,2,2‐Trichloro‐1‐phenylethoxy]carbonyl]…
Number of citations: 2 onlinelibrary.wiley.com
H Lebel - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
Methanesulfonic Acid, [[(1R)‐2,2,2‐Trichloro‐1‐phenylethoxy]carbonyl]azanyl Ester and Methanesulfonic Acid, [[(1S)‐2,2,2‐Trichloro‐1‐phenylethoxy]carbonyl]azanyl Ester - Lebel - …
Number of citations: 2 onlinelibrary.wiley.com
Y Matsumura, Y Yamaji, H Tateno, T Kashiwagi… - Chemistry …, 2016 - journal.csj.jp
We demonstrated in situ preparation of unstable trichloromethyl anion and its reaction with benzaldehyde in an electrochemical flow microreactor at ambient temperature. The …
Number of citations: 13 www.journal.csj.jp
AB Galun, A Kaluszyner… - The Journal of Organic …, 1962 - ACS Publications
In a previous publication1 we reported the preparation of several derivatives and homologs of diphenylmethane via 1, l-diphenyl-2, 2, 2-trichloro-ethanes. We tried to extend the …
Number of citations: 2 pubs.acs.org
OR Jackson, DJ McLennan, SA Short… - Journal of the Chemical …, 1972 - pubs.rsc.org
Rate constants are reported for the second-order dehydrochlorination reactions of Ar2CH·CCl3 compounds promoted by Bun4NCl in acetone and by LiCl in dimethylformamide. Rate …
Number of citations: 2 pubs.rsc.org
SM Seo, J Kim, SG Lee, CH Shin… - Journal of agricultural …, 2009 - ACS Publications
Plant essential oils from 26 plant species were tested for their insecticidal activities against the Japanese termite, Reticulitermes speratus Kolbe, using a fumigation bioassay. …
Number of citations: 200 pubs.acs.org
J Blum, S Shtelzer, P Albin, Y Sasson - Journal of Molecular Catalysis, 1982 - Elsevier
Dichlorotris(triphenylphosphine)ruthenium(II) was shown to catalyze hydrogen transfer from halogen-free alcohols to α-trichloromethyl- and α-tribromomethyl carbinols and to give …
Number of citations: 4 www.sciencedirect.com
PJ Atkins, V Gold, PJ Routledge - Journal of the Chemical Society …, 1985 - pubs.rsc.org
The (previously reported) formation of 2,2,2-tribromoethanols by the reaction of aromatic aldehydes with tetrabromomethane in the presence of tin(II) fluoride in dimethyl sulphoxide …
Number of citations: 6 pubs.rsc.org
RN Ram, DK Gupta, VK Soni - The Journal of Organic Chemistry, 2016 - ACS Publications
Copper(I)/ligand-catalyzed one pot synthesis of highly substituted 2,3-difunctionalized-4-chlorofurans has been reported. The reaction proceeds via a Cu(I)-catalyzed regioselective 5-…
Number of citations: 19 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.